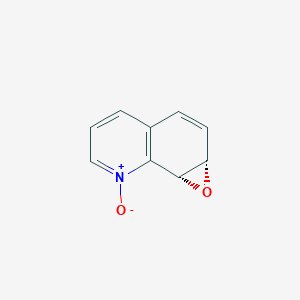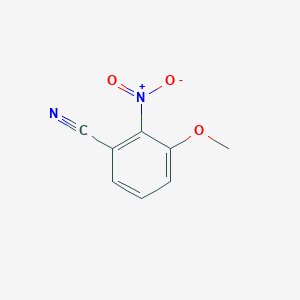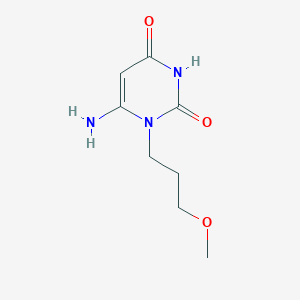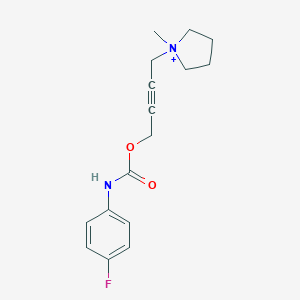
4-F-PyMcN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-F-PyMcN is a chemical compound that has gained significant attention in the scientific community. It is a potent and selective agonist of the muscarinic acetylcholine receptor M1 subtype. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders. In
Mecanismo De Acción
4-F-PyMcN acts as a selective agonist of the muscarinic acetylcholine receptor M1 subtype. This receptor is involved in various physiological processes, including learning and memory, attention, and motor control. Activation of the M1 receptor by 4-F-PyMcN leads to increased neurotransmitter release, which results in improved cognitive function and motor control.
Efectos Bioquímicos Y Fisiológicos
4-F-PyMcN has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and motor control in animal models of neurological disorders. It has also been shown to increase neurotransmitter release and improve synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-F-PyMcN in lab experiments is its selectivity for the M1 receptor subtype. This allows for more targeted and specific research on the role of this receptor in various physiological processes. However, one limitation of using 4-F-PyMcN is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 4-F-PyMcN. One area of interest is its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 4-F-PyMcN and its effects on various physiological processes. This could lead to the development of new treatments for neurological disorders and other conditions.
Métodos De Síntesis
The synthesis of 4-F-PyMcN involves the reaction of 4-fluorobenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with phosphorous oxychloride to yield 4-F-PyMcN. This synthesis method has been successfully used to produce 4-F-PyMcN in high yields and purity.
Aplicaciones Científicas De Investigación
4-F-PyMcN has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease and other movement disorders.
Propiedades
Número CAS |
147047-25-4 |
|---|---|
Nombre del producto |
4-F-PyMcN |
Fórmula molecular |
C16H20FN2O2+ |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
4-(1-methylpyrrolidin-1-ium-1-yl)but-2-ynyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C16H19FN2O2/c1-19(10-2-3-11-19)12-4-5-13-21-16(20)18-15-8-6-14(17)7-9-15/h6-9H,2-3,10-13H2,1H3/p+1 |
Clave InChI |
QPJXLGDWRGOCFK-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
Otros números CAS |
147047-25-4 |
Sinónimos |
1-methyl-1-(4-((4-fluorophenylcarbamoyl)oxy)butynyl)pyrrolidinium 4-F-PyMcN plus |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



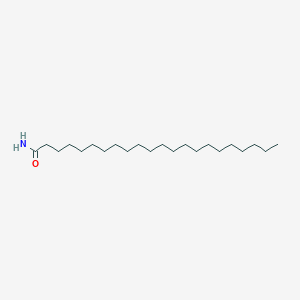
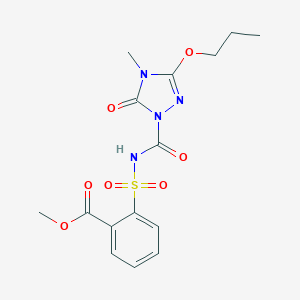
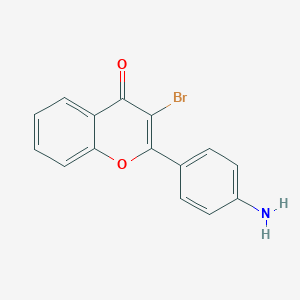

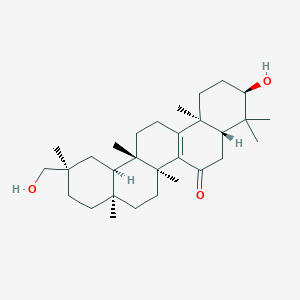
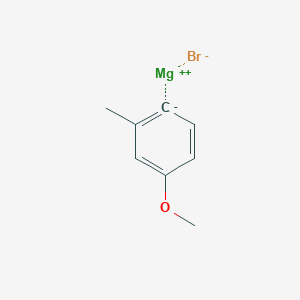
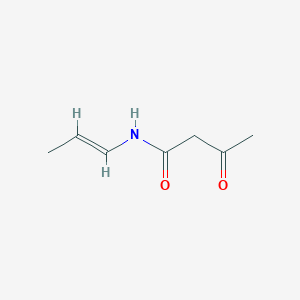
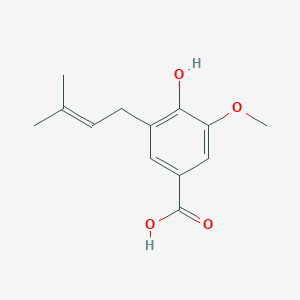
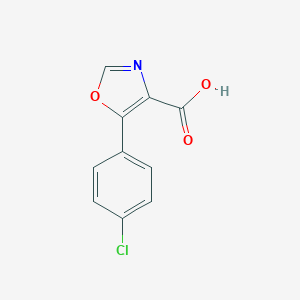
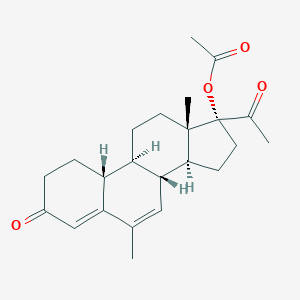
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
